molecular formula C21H32N2O3 B5069972 N-(2-methoxyethyl)-3-[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-yl]propanamide

N-(2-methoxyethyl)-3-[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-yl]propanamide

Cat. No.: B5069972
M. Wt: 360.5 g/mol
InChI Key: IVJYZIQFLMZNOJ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-yl]propanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring, a propanamide group, and a methoxyethyl side chain, making it a versatile molecule for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-yl]propanamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Propanamide Group: The propanamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Introduction of the Methoxyethyl Side Chain: The methoxyethyl group is added through an alkylation reaction, using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

N-(2-methoxyethyl)-3-[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-yl]propanamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate its interactions with biological targets.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-yl]propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the compound’s specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-1-(propan-2-yl)piperidin-4-amine
  • N-(2-methoxyethyl)-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanesulfonamide
  • N-(2-methoxyethyl)-N-(1-[2-(2-thienyl)ethyl]piperidin-4-yl)nicotinamide

Uniqueness

N-(2-methoxyethyl)-3-[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-yl]propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds. Its methoxyethyl side chain and propanamide group contribute to its versatility and potential for various applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-3-15-26-20-7-5-4-6-19(20)17-23-13-10-18(11-14-23)8-9-21(24)22-12-16-25-2/h3-7,18H,1,8-17H2,2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJYZIQFLMZNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCC1CCN(CC1)CC2=CC=CC=C2OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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